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Compound of Interest

Compound Name:
Methyl 2-bromo-4-hydroxy-5-

nitrobenzoate

Cat. No.: B12466693

Get Quote

Comparative Yield Analysis: Methyl 2-bromo-4-
hydroxy-5-nitrobenzoate
CAS: 1642794-76-0 | Formula: C₈H₆BrNO₅ | MW: 276.04 g/mol

Executive Summary & Route Comparison
The synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate presents a classic

regioselectivity challenge in electrophilic aromatic substitution (EAS). The presence of three

distinct directing groups—the ester (deactivator, meta-director), the hydroxyl (strong activator,

ortho/para-director), and the bromine (weak deactivator, ortho/para-director)—dictates the

reaction pathway.

Two primary synthetic strategies are evaluated below. Route A (Direct Nitration) is the industry-

preferred method due to higher atom economy and fewer unit operations, provided that

temperature is strictly controlled to prevent dinitration or hydrolysis.

Table 1: Comparative Efficiency of Synthesis Routes
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Feature
Route A: Direct

Nitration

(Recommended)

Route B:

Esterification of

Nitro-Acid

Route C:

Bromination of Nitro-

Ester

Precursor
Methyl 2-bromo-4-

hydroxybenzoate

2-Bromo-4-hydroxy-5-

nitrobenzoic acid

Methyl 4-hydroxy-5-

nitrobenzoate

Key Reagents
HNO₃ / H₂SO₄ (or

AcOH)
MeOH / H₂SO₄ (cat.) Br₂ / AcOH

Typical Yield 75 – 85%
90 – 95% (Step 2

only) Overall: ~60%

< 50% (Poor

Regioselectivity)

Regioselectivity
High (Directed to C5

by OH/Br)

N/A (Pre-

functionalized)

Low (Competes with

C3)

Scalability
High (Exothermic

control required)
High

Low (Purification

difficult)

Impurity Profile
3-nitro isomer (<5%),

dinitro species
Acid impurities

3-bromo isomer,

dibromo species

Mechanistic Insight & Causality
Understanding the electronic directing effects is crucial for optimizing Yield in Route A.

The Substrate: Methyl 2-bromo-4-hydroxybenzoate.

-OH (C4): Strong activator. Directs to C3 and C5.

-Br (C2): Weak deactivator. Directs ortho (C1, C3) and para (C5).

-COOMe (C1): Moderate deactivator. Directs meta (C3, C5).

The Conflict: All three groups theoretically activate or direct to positions C3 and C5.

The Resolution (Sterics):

Position C3: Located between the bulky Bromine (C2) and Hydroxyl (C4) groups. Severe

steric hindrance makes substitution here unfavorable.
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Position C5: Located adjacent to the Hydroxyl (C4) and a Proton (C6). It is significantly

less hindered.

Conclusion: Nitration occurs predominantly at C5, yielding the desired 5-nitro isomer with

high regioselectivity.

Detailed Experimental Protocol (Route A)
Objective: Synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate via controlled nitration.

Materials
Substrate: Methyl 2-bromo-4-hydroxybenzoate (1.0 equiv)

Solvent: Glacial Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄)

Nitrating Agent: Fuming Nitric Acid (HNO₃, 1.1 equiv)

Quench: Crushed Ice / Water

Step-by-Step Methodology
Preparation: Charge a 3-neck round-bottom flask with Methyl 2-bromo-4-hydroxybenzoate

(e.g., 10.0 g) and Glacial Acetic Acid (50 mL). Stir until fully dissolved.

Note: Acetic acid is preferred over H₂SO₄ for milder conditions, reducing the risk of ester

hydrolysis.

Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

Critical: Temperature control is vital. Exceeding 10 °C promotes dinitration and oxidation of

the phenolic ring.

Nitration: Add Fuming HNO₃ (1.1 equiv) dropwise over 30 minutes.

Observation: Maintain internal temperature < 5 °C. The solution will turn yellow/orange.

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
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Validation: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. Starting material should be <

1%.[1]

Quench & Workup: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous

stirring. The product will precipitate as a pale yellow solid.

Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (3 × 50 mL) to

remove residual acid.

Purification: Recrystallize from Methanol/Water or Ethanol if necessary to remove trace 3-

nitro isomers.

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Self-Validating Checkpoint:

Melting Point: The product should have a sharp melting point (distinct from the starting

material).

Appearance: Product is typically a yellow crystalline solid. Darkening indicates oxidation

(improper temp control).

Visualization of Synthesis Pathway
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Figure 1: Reaction pathway illustrating the regioselective nitration of Methyl 2-bromo-4-

hydroxybenzoate. The steric bulk at C3 favors substitution at C5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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